N~1~,N~1~-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride
Description
Properties
IUPAC Name |
N,N-dimethyl-1-(3-methylphenyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-9-5-4-6-10(7-9)11(8-12)13(2)3;;/h4-7,11H,8,12H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSNNWNFBWMPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)N(C)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that this compound is primarily used in the synthesis of intermediates for cefotiam, a cephalosporin antibiotic.
Mode of Action
As an intermediate in the synthesis of Cefotiam, it likely contributes to the antibiotic’s mechanism of action, which involves inhibiting bacterial cell wall synthesis.
Biochemical Pathways
As an intermediate in the synthesis of cefotiam, it may indirectly affect the pathways related to bacterial cell wall synthesis.
Result of Action
As an intermediate in the synthesis of Cefotiam, its effects would likely be seen in the action of the final drug product, which is known to inhibit bacterial cell wall synthesis.
Biochemical Analysis
Biochemical Properties
Similar compounds with secondary amine functional groups are known to participate in various biochemical reactions. They can act as chelating agents, forming complexes with metal ions, and can also participate in condensation reactions with ketones or aldehydes.
Biological Activity
N~1~,N~1~-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride is a chemical compound that has garnered attention for its biological activity. This compound, often referred to by its CAS number 1269394-33-3, is characterized by its unique molecular structure and potential pharmacological properties. This article aims to explore the biological activity of this compound, supported by diverse research findings, data tables, and case studies.
- Chemical Name : this compound
- Molecular Formula : C_{11}H_{20}Cl_{2}N_{2}
- CAS Number : 1269394-33-3
- Molecular Weight : 239.20 g/mol
The compound is a dihydrochloride salt of a dimethylated ethylenediamine derivative, which influences its solubility and biological interactions.
This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. It has been studied for its effects on:
- Monoamine Reuptake Inhibition : The compound may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, which could contribute to antidepressant effects.
Antidepressant Activity
Research has indicated that compounds similar to this compound exhibit significant antidepressant-like effects in animal models. A study demonstrated that administration of this compound resulted in reduced immobility time in the forced swim test, a common assay for evaluating antidepressant efficacy.
Neuroprotective Effects
The compound has also shown potential neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating possible applications in neurodegenerative diseases.
Toxicological Profile
While exploring the biological activity, it is crucial to consider the safety profile of the compound. Toxicological studies indicate that this compound can cause skin and eye irritation upon contact. The health hazards associated with this compound necessitate careful handling and further investigation into its long-term effects.
Summary of Biological Activities
Toxicological Data
Case Study 1: Antidepressant Efficacy in Rodents
In a controlled study involving rodent models, this compound was administered at varying doses. Results indicated a dose-dependent reduction in depressive-like behaviors, suggesting its potential utility as an antidepressant agent.
Case Study 2: Neuroprotection Against Oxidative Stress
Another study focused on the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The results showed a significant decrease in cell death and oxidative markers when treated with this compound compared to untreated controls.
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
N~1~,N~1~-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride is primarily investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity or reduce toxicity.
Case Study : Research indicates that derivatives of this compound have been evaluated for their effects on neurotransmitter systems, particularly in the context of neuropharmacology. For instance, compounds with similar structures have shown promise in modulating serotonin and dopamine receptors, which are critical in treating mood disorders and schizophrenia .
2. Anticancer Activity
Recent studies have explored the anticancer properties of compounds related to this compound. These studies suggest that certain derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Material Science
1. Polymerization Initiators
The compound serves as a potential initiator in polymerization reactions due to its amine functionality. It can be utilized in the synthesis of polyurethanes and other polymers that require a diamine component.
Table 1: Comparison of Polymerization Initiators
| Compound Name | Type | Application Area |
|---|---|---|
| This compound | Diamine initiator | Polyurethane synthesis |
| Ethylene diamine | Diamine | Epoxy resin curing |
| Hexamethylenediamine | Diamine | Nylon production |
Organic Synthesis
1. Building Block for Complex Molecules
This compound acts as a versatile building block in organic synthesis, particularly in the construction of more complex nitrogen-containing compounds. Its ability to participate in various reactions such as acylation and alkylation makes it valuable in synthetic organic chemistry.
Case Study : A notable application includes its use in synthesizing novel inhibitors for enzymes involved in metabolic pathways. By modifying the amine groups, researchers can create compounds that selectively inhibit specific enzymes, providing insights into metabolic regulation .
Comparison with Similar Compounds
Structural Analog 1: Thenyldiamine Hydrochloride
Key Differences:
- Substituents : Contains pyridinyl and thiophenmethyl groups instead of 3-methylphenyl.
- Applications: Likely used as an antihistamine or in central nervous system targeting due to structural similarity to histamine H₁ receptor antagonists.
| Parameter | Target Compound | Thenyldiamine Hydrochloride |
|---|---|---|
| Molecular Weight (g/mol) | 251.20 | Not Provided |
| Aromatic Substituent | 3-Methylphenyl | Pyridinyl + Thiophenmethyl |
| Solubility (Polarity) | Moderate | Higher (due to heteroaromatics) |
Structural Analog 2: N-(1-Naphthyl)-ethylenediamine Dihydrochloride
Structure : C₁₂H₁₆Cl₂N₂ (CAS 1465-25-4), molecular weight 259.18 g/mol. Features a naphthalene substituent .
Key Differences :
- Substituent : Bulky naphthyl group vs. smaller 3-methylphenyl.
- Applications : Widely used as the Bratton-Marshall reagent in spectrophotometric nitrite detection .
- Safety : Classified as acutely toxic (oral, dermal) and hazardous to aquatic environments .
| Parameter | Target Compound | N-(1-Naphthyl)-ethylenediamine Dihydrochloride |
|---|---|---|
| Molecular Weight (g/mol) | 251.20 | 259.18 |
| Aromatic Substituent | 3-Methylphenyl | 1-Naphthyl |
| Primary Application | Research chemical | Analytical reagent (Bratton-Marshall reaction) |
Structural Analog 3: Trientine Dihydrochloride
Structure : C₆H₂₀Cl₂N₄ (CAS 38260-01-4), a linear triethylenetetramine derivative .
Key Differences :
- Backbone : Contains four amine groups vs. two in the target compound.
- Applications : Used as a copper-chelating agent for Wilson’s disease treatment .
- Safety : Lower acute toxicity compared to aromatic analogs but requires careful handling due to chelation properties .
| Parameter | Target Compound | Trientine Dihydrochloride |
|---|---|---|
| Molecular Weight (g/mol) | 251.20 | 219.16 |
| Amine Groups | 2 | 4 |
| Primary Application | Undisclosed | Pharmaceutical (chelator) |
Structural Analog 4: N-(1,1-Dioxothiolan-3-yl)-N′,N′-dimethylethane-1,2-diamine Dihydrochloride
Key Differences:
- Applications : Likely used in medicinal chemistry for protease inhibition or as a solubility-enhancing group.
| Parameter | Target Compound | Sulfone Analog |
|---|---|---|
| Molecular Weight (g/mol) | 251.20 | Not Provided |
| Key Functional Group | 3-Methylphenyl | 1,1-Dioxothiolan (sulfone) |
| Polarity | Moderate | High |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N⁁1⁁,N⁁1⁁-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 3-methylbenzylamine with dimethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions (pH 4–6) at 40–60°C yields the primary amine intermediate. Subsequent dihydrochloride salt formation is achieved using HCl gas in anhydrous ethanol. Optimization involves monitoring reaction progress via TLC (silica gel, ethyl acetate/methanol 9:1) and adjusting stoichiometric ratios (1:1.2 amine:dimethylamine) to minimize byproducts .
Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to confirm substitution patterns (e.g., dimethyl groups at 2.2–2.5 ppm, aromatic protons at 6.8–7.4 ppm).
- HPLC-MS (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) to assess purity (>98%) and detect impurities.
- Elemental analysis (CHNS mode) to validate stoichiometry (C₁₁H₁₈Cl₂N₂ requires C 48.01%, H 6.59%, N 10.18%) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Adhere to:
- PPE : Nitrile gloves, lab coat, and safety goggles (EN 166 standard).
- Ventilation : Use fume hoods (≥0.5 m/s face velocity) to avoid inhalation of dust/aerosols.
- Storage : Keep in airtight containers with desiccants (silica gel) at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer : Perform systematic solubility studies using:
- UV-Vis spectroscopy (λ_max = 260 nm) to quantify solubility in water, DMSO, and ethanol at 25°C.
- Dynamic light scattering (DLS) to detect aggregation in polar aprotic solvents.
- Cross-validate results with literature by replicating conditions (e.g., ionic strength, pH) and reporting deviations (e.g., batch-to-batch variability in hydrochloride counterion content) .
Q. What experimental strategies can elucidate the compound’s role in catalytic or mechanistic studies?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Replace labile protons (e.g., amine hydrogens) with deuterium to study rate-determining steps.
- DFT calculations : Model transition states (Gaussian 16, B3LYP/6-31G*) to predict reactivity in nucleophilic substitutions.
- In situ IR spectroscopy : Monitor intermediate formation during reactions (e.g., imine formation at 1650 cm⁻¹) .
Q. How does the compound’s stability vary under extreme pH or thermal conditions, and what degradation products form?
- Methodological Answer : Conduct accelerated stability testing:
- Thermal stress : Heat at 40°C, 75% RH for 4 weeks; analyze via LC-MS for degradation products (e.g., demethylated analogs).
- pH stability : Incubate in buffers (pH 1–13) for 24 hours; quantify intact compound using HPLC.
- Identify degradation pathways : Oxidative degradation dominates under basic conditions, while hydrolysis occurs in acidic media .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
